molecular formula C10H10Br2N2O2 B043652 Dibromobimane CAS No. 68654-25-1

Dibromobimane

Cat. No. B043652
CAS RN: 68654-25-1
M. Wt: 350.01 g/mol
InChI Key: OSIYFMVMZXJKSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of dibromo compounds involves various chemical strategies, including the reaction of organometallic reagents with low-coordinated silicon atoms to afford substituted disilenes, and the synthesis of pure 2,2'-Dibromo-9,9'-spirobifluorene without troublesome dibromination or Sandmeyer reaction steps (Sasamori et al., 2008); (Chih-Long Chiang, C. Shu, Chin‐Ti Chen, 2005).

Molecular Structure Analysis

The molecular structure of dibromo compounds is elucidated through spectroscopic and crystallographic analyses, revealing the characteristics of bonds and spatial arrangements. For example, the study of 3,4′-Dibromo-2,2′-bithiophene provided insights into its molecular structure via X-ray crystallography, showcasing the compound's potential as a useful intermediate for further chemical synthesis (Antolini et al., 1997).

Chemical Reactions and Properties

Dibromo compounds participate in various chemical reactions, including substitution reactions and the formation of novel compounds through reaction with organometallic reagents. The synthesis and reactions of stable dibromodialumane(4) and the preparation of trisubstituted alkenes via the Stille reaction of 1,1-dibromo-1-alkenes highlight the versatility and reactivity of dibromo compounds (Agou et al., 2012); (Shen, Wang, 1999).

Physical Properties Analysis

The physical properties of dibromo compounds, such as solubility, melting points, and fluorescence, can be derived from the studies on similar compounds. The labeling of proteins and cells under physiological conditions using dibromobimane derivatives demonstrates the utility of these compounds in biological research due to their physical and fluorescent properties (Kosower et al., 1979).

Chemical Properties Analysis

The chemical properties of dibromobimane and related compounds include their reactivity with various organic and inorganic reagents, the ability to undergo substitution reactions, and their utility as intermediates in the synthesis of complex molecules. The research on conjugated polymers from naphthalene bisimide, involving dibromo compound intermediates, exemplifies the broad range of chemical properties and applications of these compounds (Guo, Watson, 2008).

Scientific Research Applications

  • Peptide Research : Dibromobimane is used for defining secondary structures within short peptides and introducing a fluorescent tag for cell-based experiments (Horsfall et al., 2020).

  • Drug-Protein Interaction Studies : It stimulates the ATPase activity of P-glycoprotein, identifying important residues in transmembrane segments for drug-protein interactions (Loo & Clarke, 1997).

  • Myosin Research : Dibromobimane can crosslink myosin S1 fragments, which is more likely at higher temperatures (Konno et al., 2000).

  • Protein Labeling : It is used for studying protein properties, including their effects on oxygen affinity (Kosower et al., 1980).

  • Polymer Chemistry : Dibromobimane derivatives like Dibromonaphthalene bisimides are used to produce high molecular weight donor-acceptor conjugated polymers (Guo & Watson, 2008).

  • Neurochemical Studies : It is an effective labeling agent for demonstrating sulfur-containing neuropeptides in semithin sections of invertebrate nervous tissue (Danielsohn & Nolte, 2004).

  • Mitochondrial Research : Treatment with dibromobimane stabilizes specific loops in myosin subfragment-1, affecting the actin interface (Mornet et al., 1986).

  • Bioenergetics Studies : It decreases ATP-Pi exchange activity in beef heart mitochondria, indicating the role of sulfhydryl groups in regulating ATP-synthetase activity (Zimmer et al., 1982).

  • Thiol Labeling : Bromobimanes like dibromobimane are used for fluorescent labeling of biological systems, including proteins and thiols (Kosower & Kosower, 1987).

  • Pharmacological Research : 1,6-Dibromo-1,6-dideoxy-dulcitol, a related compound, has shown potential antitumoral properties (Kellner et al., 1967).

Safety And Hazards

Dibromobimane may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water or rinse thoroughly with plenty of water for at least 15 minutes, respectively .

properties

IUPAC Name

1,7-bis(bromomethyl)-2,6-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2N2O2/c1-5-7(3-11)13-8(4-12)6(2)10(16)14(13)9(5)15/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIYFMVMZXJKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218736
Record name Dibromobimane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibromobimane

CAS RN

68654-25-1
Record name Dibromobimane
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Record name Dibromobimane
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Record name Dibromobimane
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Record name Dibromobimane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
601
Citations
DD Moore, JG Seidman, JA Smith, K Struhl - Analytical biochemistry, 1995 - raineslab.com
Discussion. We have demonstrated that bBBr can be used as an effective intermolecular crosslinking reagent for thiol-containing proteins. As far as we know, no other thiol-specific …
Number of citations: 52 raineslab.com
LA Montoya, X Shen, JJ McDermott, CG Kevil… - Chemical …, 2015 - pubs.rsc.org
Hydrogen sulfide (H2S) has emerged as an important biological signaling molecule in the last decade. During the growth of this field, significant controversy has arisen centered on the …
Number of citations: 38 pubs.rsc.org
TW Loo, DM Clarke - Journal of Biological Chemistry, 2000 - ASBMB
P-glycoprotein (P-gp) can transport a wide variety of cytotoxic compounds that have diverse structures. Therefore, the drug-binding domain of the human multidrug resistance P-gp likely …
Number of citations: 186 www.jbc.org
AE Radkowsky, EM Kosower - Journal of the American Chemical …, 1986 - ACS Publications
… The product of the reaction of the dibromobimane 3c with glutathione is the bis(glutathione) derivative 12 with no trace of the thia-bridged bimane (^-(S')-bimane, 13) being found. Were …
Number of citations: 51 pubs.acs.org
TW Loo, DM Clarke - Journal of Biological Chemistry, 1999 - ASBMB
The drug-binding domain of the human multidrug resistance P-glycoprotein (P-gp) probably consists of residues from multiple transmembrane (TM) segments. In this study, we tested …
Number of citations: 156 www.jbc.org
EM Kosower, D Zbaida, M Baud'huin… - Journal of the …, 1990 - ACS Publications
… Repeating the procedure on the bromination product leads to a mixture of the dibromobimane 15 (60% yield), the monobromo derivative 14 (30% yield), and some starting material. …
Number of citations: 11 pubs.acs.org
EM Kosower, B Pazhenchevsky, H Dodiuk… - The Journal of …, 1981 - ACS Publications
… syn-(BrCH2,CH3)B (3; 350 mg, 1 mmol; unpurified dibromobimane from the reaction of 2 equiv of bromine and syn-(CH3,CH3)B (1) may alsobe used) andwet sodium trifluoroacetate (…
Number of citations: 54 pubs.acs.org
D MORNET, K UE, P CHAUSSEPIED… - European journal of …, 1986 - Wiley Online Library
Recently, by treating the head portion of skeletal myosin subfragment‐1 (S1) with the bifunctional agent dibromobimane, we introduced an intramolecular covalent cross‐link which …
Number of citations: 11 febs.onlinelibrary.wiley.com
A Bonet, E Audemard, D Mornet - Biochemical and biophysical research …, 1988 - Elsevier
… The reaction of the crosslinker dibromobimane has recently … the dibromobimane modification to smooth muscle myosin. Treatment of chicken gizzard myosin S1 with dibromobimane …
Number of citations: 5 www.sciencedirect.com
P Danielsohn, A Nolte - Histochemistry, 1987 - Springer
… So, the fading rate was determined for dibromobimane reaction products; a decrease in the fluorescence intensity of 50% was only reached after 1 h using a Neofluar objective 10/0.30. …
Number of citations: 13 link.springer.com

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